N-(1-ethyl-4-piperidinyl)cyclopropanecarboxamide
Vue d'ensemble
Description
N-(1-ethyl-4-piperidinyl)cyclopropanecarboxamide, also known as etomidate, is a potent intravenous general anesthetic that is commonly used in clinical settings. Etomidate has a rapid onset of action and a short duration of effect, making it an ideal choice for induction of anesthesia. In addition to its clinical use, etomidate has also been extensively studied for its mechanism of action and its potential applications in scientific research.
Mécanisme D'action
Etomidate binds to a specific site on the GABA-A receptor, known as the benzodiazepine site, and enhances the activity of the receptor. This leads to an increase in the flow of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability. The net effect of N-(1-ethyl-4-piperidinyl)cyclopropanecarboxamide is to produce a state of unconsciousness and loss of sensation.
Biochemical and Physiological Effects:
In addition to its effects on GABA-A receptors, this compound has been shown to have a number of other biochemical and physiological effects. These include inhibition of adrenal steroidogenesis, inhibition of mitochondrial function, and modulation of calcium signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
Etomidate has a number of advantages as a tool for scientific research. Its rapid onset of action and short duration of effect make it ideal for studying the effects of GABA-A receptor modulation on neuronal activity. However, N-(1-ethyl-4-piperidinyl)cyclopropanecarboxamide also has a number of limitations, including its potential for side effects such as nausea, vomiting, and respiratory depression. In addition, this compound is not suitable for long-term studies due to its short duration of effect.
Orientations Futures
There are a number of potential future directions for research on N-(1-ethyl-4-piperidinyl)cyclopropanecarboxamide. One area of interest is the development of new compounds that target specific subtypes of GABA-A receptors, which could lead to more selective and effective modulation of neuronal activity. Another area of interest is the investigation of the potential therapeutic applications of this compound, such as its use in the treatment of anxiety disorders or as a neuroprotective agent in stroke or traumatic brain injury. Finally, there is ongoing research into the mechanisms underlying the side effects of this compound, with the goal of developing new compounds that retain its beneficial effects while minimizing its negative effects.
Applications De Recherche Scientifique
Etomidate has been widely used in scientific research as a tool for investigating the function of GABA-A receptors. GABA-A receptors are a type of neurotransmitter receptor that are involved in the regulation of neuronal activity in the brain. Etomidate acts as a positive allosteric modulator of GABA-A receptors, enhancing their activity and leading to an increase in inhibitory neurotransmission.
Propriétés
IUPAC Name |
N-(1-ethylpiperidin-4-yl)cyclopropanecarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-2-13-7-5-10(6-8-13)12-11(14)9-3-4-9/h9-10H,2-8H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRCTAFVIXFRSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.